2-Ethylhexyl methylheptanoate
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Overview
Description
2-Ethylhexyl methylheptanoate is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction between 2-ethylhexanol and methylheptanoic acid. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl methylheptanoate is typically synthesized through an esterification reaction. This involves the reaction of 2-ethylhexanol with methylheptanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The process may also utilize immobilized enzymes as biocatalysts to promote esterification under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl methylheptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the formation of 2-ethylhexanol and methylheptanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming different esters .
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes.
Major Products:
Hydrolysis: 2-Ethylhexanol and methylheptanoic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Ethylhexyl methylheptanoate has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Widely used in cosmetics as an emollient, providing a smooth and non-greasy feel to products.
Mechanism of Action
The primary mechanism of action of 2-Ethylhexyl methylheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This is achieved through its interaction with the lipid bilayer of the skin, improving its integrity and function .
Comparison with Similar Compounds
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- 2-Ethylhexyl laurate
Comparison: 2-Ethylhexyl methylheptanoate is unique due to its specific ester structure, which provides a balance between hydrophilic and lipophilic properties. This makes it particularly effective as an emollient in cosmetic formulations compared to other similar compounds, which may have different chain lengths and branching, affecting their performance and application .
Properties
CAS No. |
93917-80-7 |
---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-ethylhexyl 2-methylheptanoate |
InChI |
InChI=1S/C16H32O2/c1-5-8-10-11-14(4)16(17)18-13-15(7-3)12-9-6-2/h14-15H,5-13H2,1-4H3 |
InChI Key |
YRWASMLYHBIQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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